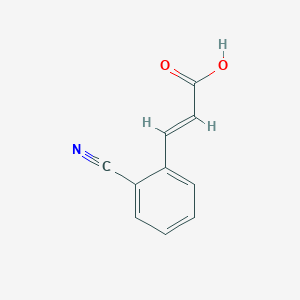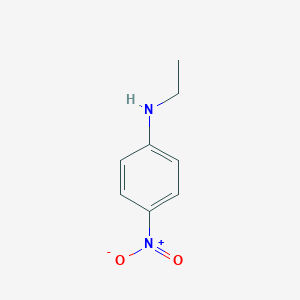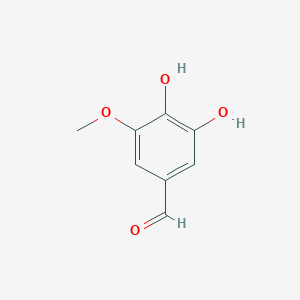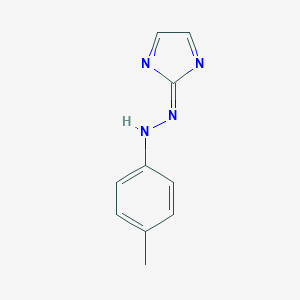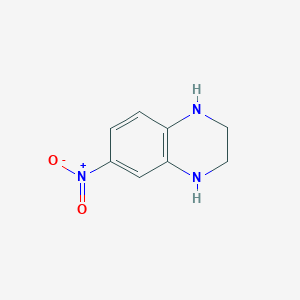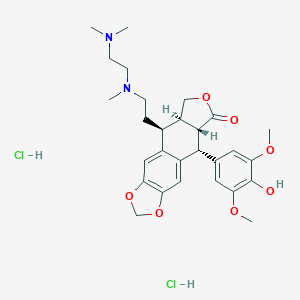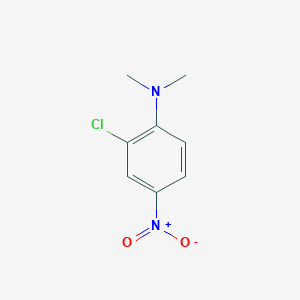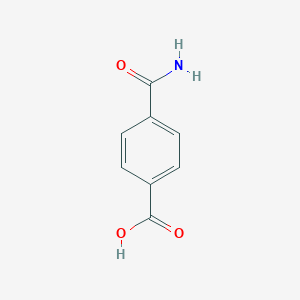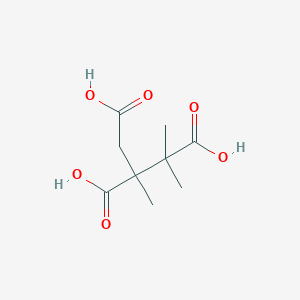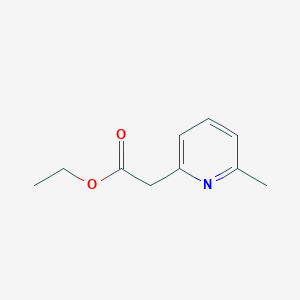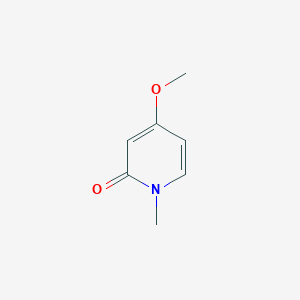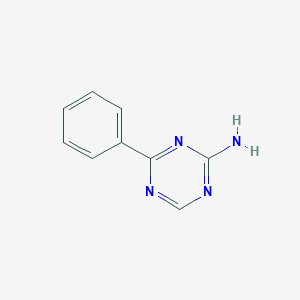![molecular formula C16H15N3O B181280 N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide CAS No. 29745-09-3](/img/structure/B181280.png)
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide, also known as GW501516, is a synthetic compound that belongs to the family of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. However, it has gained attention in recent years for its potential application in sports doping and as a performance-enhancing drug.
作用机制
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. Moreover, activation of PPARδ has been shown to have anti-inflammatory and anti-cancer effects.
生化和生理效应
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models and human trials. Moreover, it has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has also been shown to reduce hepatic steatosis and improve liver function in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, with a high affinity for the receptor. It has been extensively studied and has a well-established mechanism of action. Moreover, it is commercially available and can be easily synthesized in the lab. However, there are some limitations to its use in lab experiments. It has been shown to have off-target effects, including activation of PPARα and PPARγ, which may complicate the interpretation of results. Moreover, it has been shown to have dose-dependent effects, with high doses leading to adverse effects, including increased risk of cancer.
未来方向
There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide. One area of interest is its potential application in sports doping and as a performance-enhancing drug. However, further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential application in cancer therapy, as it has been shown to have anti-cancer effects in various cancer cell lines. Moreover, further studies are needed to determine its long-term safety and efficacy in the treatment of metabolic disorders, including obesity, diabetes, and dyslipidemia.
合成方法
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-methylpyridine, which is then reacted with 3-(dimethylamino)propylamine to yield N-(3-(dimethylamino)propyl)-2-bromo-5-methylpyridin-2-amine. This intermediate is then reacted with indole-3-carboxaldehyde to yield N-[2-(1H-indol-3-yl)ethyl]-2-bromo-5-methylpyridin-2-amine. Finally, the bromine atom is substituted with a carboxamide group, using ammonium carbonate and copper sulfate as catalysts, to yield N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and diabetes. Moreover, it has been shown to improve lipid profile, including reducing triglycerides and increasing HDL cholesterol levels. N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has also been studied for its potential application in cancer therapy, as it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
属性
CAS 编号 |
29745-09-3 |
|---|---|
产品名称 |
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(15-7-3-4-9-17-15)18-10-8-12-11-19-14-6-2-1-5-13(12)14/h1-7,9,11,19H,8,10H2,(H,18,20) |
InChI 键 |
GACNYZFBTRNWNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=N3 |
其他 CAS 编号 |
29745-09-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



